2-Amino-4'-fluorobenzophenone
Overview
Description
2-Amino-4'-fluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of an amino group and a fluorine atom on the benzene rings. This compound is related to various other benzophenones that have been synthesized and studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to 2-amino-4'-fluorobenzophenone has been explored in several studies. For instance, substituted 2′-amino-biphenyl-2-ols, which are structurally similar to 2-amino-4'-fluorobenzophenone, have been synthesized through a double functionalization process involving nitration and cycloetherification . Another related compound, 2-fluorobenzoylthiourea, was synthesized from 2-fluorocarboxylic acid, demonstrating the feasibility of introducing fluorine into the benzophenone structure . These methods could potentially be adapted for the synthesis of 2-amino-4'-fluorobenzophenone by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-4'-fluorobenzophenone has been characterized using various analytical techniques. For example, a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction analysis, which provided detailed information about the crystal structure and molecular interactions . This type of analysis is crucial for understanding the molecular conformation and potential binding interactions of 2-amino-4'-fluorobenzophenone.
Chemical Reactions Analysis
The chemical reactivity of benzophenone derivatives has been explored in the context of various reactions. The study of 2-amino-5-nitrobenzophenone and its derivatives, which are closely related to 2-amino-4'-fluorobenzophenone, revealed that these compounds can be prepared by acid degradation of certain drugs . This suggests that 2-amino-4'-fluorobenzophenone may also undergo similar chemical transformations, which could be useful in the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzophenones have been investigated to understand their potential as bioactive molecules. A series of 4-aminobenzophenones were synthesized and their structure-activity relationship was studied, revealing high anti-inflammatory activity . These findings indicate that the physical and chemical properties of 2-amino-4'-fluorobenzophenone, such as its ability to form hydrogen bonds and its electronic structure, could be important for its biological activity and interactions with biological targets.
Scientific Research Applications
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Spectroscopic Studies and Molecular Docking
- 2-Amino-4’-fluorobenzophenone has been studied using various spectroscopic techniques, including FT-IR, NMR, and single crystal XRD .
- These studies can provide valuable information about the chemical structure and properties of the compound .
- In addition, molecular docking studies have been conducted with this compound . These studies can help to predict the orientation of one molecule to the target enzyme or receptor site of another molecule .
- The results of these studies can provide insights into the potential interactions and binding affinities of the compound, which can be useful in fields such as drug design and medicinal chemistry .
Safety And Hazards
Future Directions
While specific future directions for 2-Amino-4’-fluorobenzophenone are not mentioned in the search results, its use as an intermediate in the preparation of Pitavastatin suggests potential applications in the pharmaceutical industry . Its use as a fluorescent probe for biochemical studies also suggests potential applications in biochemistry and molecular biology .
properties
IUPAC Name |
(2-aminophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFXIQFESQNINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431574 | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-fluorobenzophenone | |
CAS RN |
3800-06-4 | |
Record name | 2′-Amino-4-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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